Sivelestat-Natrium

Übersicht

Beschreibung

Sivelestat-Natrium-Tetrahydrat ist ein kompetitiver Inhibitor der humanen neutrophilen Elastase, einem Enzym, das an entzündlichen Prozessen beteiligt ist. Diese Verbindung wird hauptsächlich zur Behandlung von akutem Lungenversagen und akutem respiratorischem Distress-Syndrom eingesetzt, insbesondere bei solchen, die mit einem systemischen inflammatorischen Reaktionssyndrom assoziiert sind . Es hat sich gezeigt, dass es das Potential hat, die pulmonale Gefäßpermeabilität zu reduzieren und die Produktion von proinflammatorischen Faktoren zu hemmen .

Wissenschaftliche Forschungsanwendungen

Sivelestat sodium tetrahydrate has a wide range of scientific research applications:

Medicine: It is used to treat acute lung injury and acute respiratory distress syndrome by inhibiting neutrophil elastase.

Biology: The compound is used in studies involving neutrophil migration and inflammation.

Chemistry: Sivelestat sodium tetrahydrate is used as a reference compound in the development of new elastase inhibitors.

Industry: It is used in the production of pharmaceuticals targeting inflammatory diseases.

Wirkmechanismus

Target of Action

Sivelestat sodium primarily targets neutrophil elastase (NE) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells . In the context of acute respiratory distress syndrome (ARDS), uncontrolled neutrophil-dominant inflammation and increased permeability of lung microvascular endothelium and alveolar epithelial cell layers are common pathophysiological features .

Mode of Action

Sivelestat sodium acts as a neutrophil elastase inhibitor . It can selectively inhibit elastase release from neutrophils , thereby reducing pulmonary vascular permeability . The interaction of sivelestat sodium and elastase is a static quenching process, where sivelestat sodium can bind with elastase to form a 1:1 complex .

Biochemical Pathways

Sivelestat sodium affects the PI3K/AKT/mTOR signaling pathway . It has been shown to reduce the inflammatory factors like TNF-α and IL-6, through the inhibition of NE release and to block NF-kB pathway activators in the renal tissue . In addition, it has been found to decrease the renal PI3K/AKT phosphorylation .

Pharmacokinetics

It has been observed that sivelestat sodium can significantly improve the oxygenation index of patients with covid-19-associated ards .

Result of Action

Sivelestat sodium has been shown to reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates . It also demonstrated a significant improvement in the oxygenation index of patients with COVID-19-associated ARDS and was found to considerably reduce the risk of death in patients with a baseline oxygenation index of <200 mmHg .

Action Environment

The efficacy of sivelestat sodium can be influenced by various environmental factors. For instance, in the context of sepsis-induced ARDS, sivelestat sodium appears to show benefit without inhibiting the host immune defense in cases of infection . .

Biochemische Analyse

Biochemical Properties

Sivelestat sodium interacts with human neutrophil elastase, inhibiting its activity . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse . It does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G even at 100 μM .

Cellular Effects

Sivelestat sodium has been shown to have significant effects on various types of cells and cellular processes. It can reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates .

Molecular Mechanism

Sivelestat sodium exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell survival, growth, and proliferation. It also inhibits the JNK/NF-κB pathway , which is involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sivelestat sodium have been observed to change over time. After three and seven days of treatment, the levels of inflammatory markers, including C-reactive protein (CRP), interleukin-6 (IL-6), and procalcitonin (PCT), showed varying degrees of reduction compared to baseline levels .

Dosage Effects in Animal Models

In animal models, the effects of Sivelestat sodium vary with different dosages. In a study where rats were given Sivelestat sodium in doses of 30 mg/kg body weight, it was found that PaO2, PaO2/FiO2 were prominently increased, while the lung W/D ratio, the lung injury score, NE, VCAM-1, IL-8, TNF-α levels were decreased in a dose-dependent manner .

Metabolic Pathways

Sivelestat sodium is involved in the PI3K/AKT/mTOR and JNK/NF-κB metabolic pathways . These pathways play crucial roles in cell survival, growth, proliferation, inflammation, and immune responses.

Transport and Distribution

While specific transporters or binding proteins for Sivelestat sodium have not been identified, it is known that the compound can migrate into the lung, reducing inflammation and lung injury .

Vorbereitungsmethoden

Die Synthese von Sivelestat-Natrium-Tetrahydrat umfasst mehrere Schritte. Eine Methode beginnt mit Natrium-4-hydroxybenzolsulfonat und Isatosäureanhydrid . Das Verfahren umfasst die Bildung von Zwischenprodukten ohne deren Isolierung, was die Ausbeuten und die Produktivität verbessert . Eine andere Methode beinhaltet die Reaktion von Säurechlorid mit Glycinmethylesterhydrochlorid in Gegenwart eines Amid-Typs Katalysators . Die Reaktionsbedingungen sind mild, wodurch das Verfahren für die industrielle Produktion geeignet ist .

Chemische Reaktionsanalyse

This compound-Tetrahydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind aufgrund seiner stabilen Struktur nicht üblicherweise mit this compound-Tetrahydrat verbunden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an ihren Sulfonamid- und Estergruppen.

Wissenschaftliche Forschungsanwendungen

This compound-Tetrahydrat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Es wird zur Behandlung von akutem Lungenversagen und akutem respiratorischem Distress-Syndrom eingesetzt, indem die neutrophile Elastase inhibiert wird.

Biologie: Die Verbindung wird in Studien zur neutrophilen Migration und Entzündung verwendet.

Industrie: Es wird bei der Herstellung von Arzneimitteln verwendet, die auf entzündliche Erkrankungen abzielen.

Wirkmechanismus

This compound-Tetrahydrat übt seine Wirkung aus, indem es die neutrophile Elastase hemmt, ein Enzym, das Elastin und andere Proteine in der extrazellulären Matrix abbaut . Durch die Hemmung dieses Enzyms reduziert this compound-Tetrahydrat Entzündungen und Gewebeschäden . Die Verbindung bindet an die aktive Stelle der neutrophilen Elastase und verhindert so ihre Wechselwirkung mit ihren Substraten .

Analyse Chemischer Reaktionen

Sivelestat sodium tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are not commonly associated with sivelestat sodium tetrahydrate due to its stable structure.

Substitution: The compound can undergo substitution reactions, particularly involving its sulfonamide and ester groups.

Vergleich Mit ähnlichen Verbindungen

Sivelestat-Natrium-Tetrahydrat ist aufgrund seiner hohen Spezifität und Potenz als Inhibitor der neutrophilen Elastase einzigartig . Ähnliche Verbindungen umfassen:

Alpha-1-Antitrypsin: Ein natürlich vorkommender Inhibitor der neutrophilen Elastase, der zur Behandlung von Erkrankungen wie Emphysem eingesetzt wird.

Ulinastatin: Ein breitspektriger Proteaseinhibitor mit entzündungshemmenden Eigenschaften.

This compound-Tetrahydrat zeichnet sich durch seine synthetische Zugänglichkeit und Wirksamkeit in klinischen Umgebungen aus .

Eigenschaften

CAS-Nummer |

201677-61-4 |

|---|---|

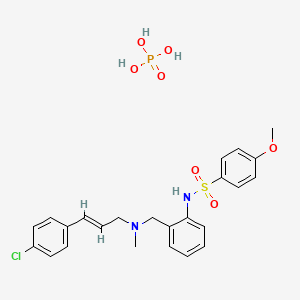

Molekularformel |

C20H24N2NaO8S |

Molekulargewicht |

475.5 g/mol |

IUPAC-Name |

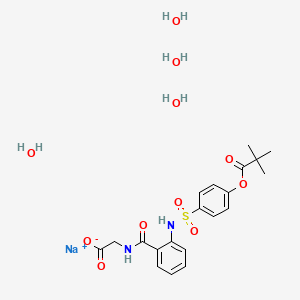

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate |

InChI |

InChI=1S/C20H22N2O7S.Na.H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;1H2 |

InChI-Schlüssel |

XNZHCGXLUOQCBD-UHFFFAOYSA-N |

SMILES |

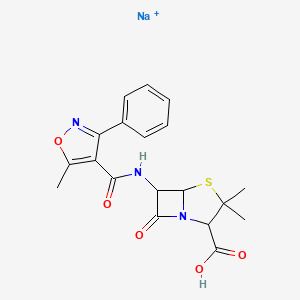

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+] |

Kanonische SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O.O.[Na] |

Aussehen |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

201677-61-4 |

Synonyme |

LY544349; ONO-5046 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

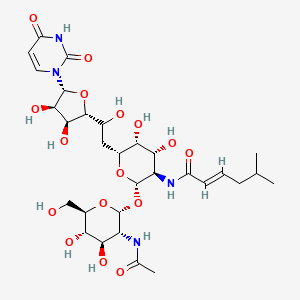

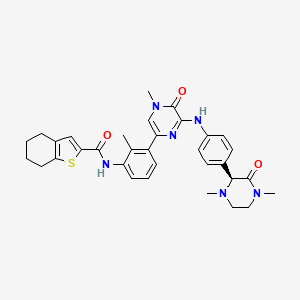

![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)